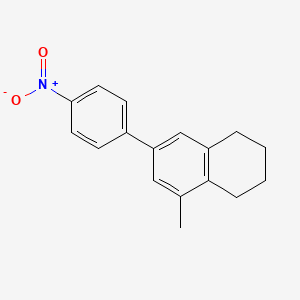![molecular formula C16H11ClN2O2S B14190043 N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-22-7](/img/structure/B14190043.png)
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-c]pyridine scaffold in the structure contributes to its unique chemical properties and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the formation of the thieno[2,3-c]pyridine core followed by the introduction of the 4-chlorobenzoyl and acetamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the desired product. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, such as kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the thieno[2,3-c]pyridine scaffold allows for specific interactions with biological targets, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Thieno[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to different heterocyclic cores.
Acetamide derivatives: Compounds with acetamide groups attached to various aromatic or heteroaromatic systems.
Uniqueness
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the combination of the thieno[2,3-c]pyridine core with the 4-chlorobenzoyl and acetamide groups. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
914644-22-7 |
|---|---|
分子式 |
C16H11ClN2O2S |
分子量 |
330.8 g/mol |
IUPAC名 |
N-[3-(4-chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)19-16-14(12-6-7-18-8-13(12)22-16)15(21)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20) |
InChIキー |
HVUAERBVZFEUKO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)
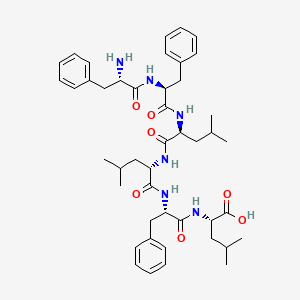

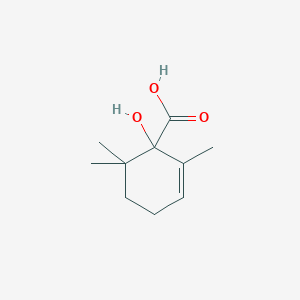
![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)
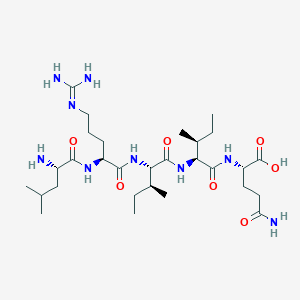
![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
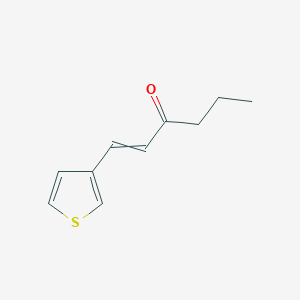
![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)

